1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)-
Description
1,3-Indandione derivatives are bicyclic diketones with a fused benzene and cyclopentane ring system. The compound 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- features a pentamethylphenyl substituent at the 2-position of the indandione core.
Properties
CAS No. |
17533-69-6 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-10-11(2)13(4)17(14(5)12(10)3)18-19(21)15-8-6-7-9-16(15)20(18)22/h6-9,18H,1-5H3 |
InChI Key |
IWSKRZXBKWPCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3,4,5,6-Pentamethylbenzaldehyde
The availability of 2,3,4,5,6-pentamethylbenzaldehyde is a prerequisite for this route. While direct synthesis methods are sparsely documented, analogous pathways for polyalkylated benzaldehydes suggest the following steps:
Condensation with 1,3-Indanedione
In a representative procedure adapted from Karrabi et al., 1,3-indanedione (3.75 g, 0.028 mol) and 2,3,4,5,6-pentamethylbenzaldehyde (0.028 mol) are dissolved in ethyl acetate (25 mL). A cooled solution of sodium methoxide (10%, 50 mL) is added dropwise, and the mixture is stirred at 80°C for 5 hours. Acidification with 1N HCl precipitates the product, which is recrystallized from ethanol. This method achieves yields of ~85–90% for analogous arylindandiones.
Key Parameters :
- Base : Sodium methoxide or piperidine.
- Solvent : Ethyl acetate or methanol.
- Temperature : 80–100°C.
- Reaction Time : 5–8 hours.
Catalytic Dehydrogenation and Oxidation Strategies
Oxidative Formation of the Indandione Core
Indane derivatives are oxidized to indandiones using systems such as:
- N-Hydroxyphthalimide (NHPI)/tert-Butyl Nitrite : Converts indane to indandione in 17–18% yield.
- Mn-Catalyzed H₂O₂ Oxidation : Offers improved selectivity but requires rigorous control of pH and temperature.
For the pentamethylphenyl-substituted indane, oxidation would proceed as follows:
$$
\text{C}{11}\text{H}{10}\text{O}2 \xrightarrow{\text{NHPI}/\text{t-BuONO}} \text{C}{11}\text{H}8\text{O}2 + 2\text{H}_2\text{O}
$$
This route is less favored due to moderate yields and the complexity of synthesizing the indane precursor.
Palladium-Catalyzed Isocyanide Insertion
Recent advances in transition metal catalysis enable the construction of indandione derivatives via tert-butyl isocyanide insertion. This method involves coupling a brominated indandione precursor with a pentamethylphenyl boronic acid under palladium catalysis:
Reaction Scheme :
$$
\text{Br-Indandione} + \text{B(OH)}2\text{-Pentamethylphenyl} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Pentamethylphenyl-Indandione}
$$
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃.
- Solvent : DMF/H₂O (4:1).
- Temperature : 100°C, 12 hours.
This approach offers modularity but requires access to halogenated indandione intermediates, which are synthetically demanding.
Comparative Analysis of Synthesis Routes
Characterization and Analytical Data
Synthetic 1,3-indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is characterized by:
- FT-IR : Strong absorptions at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C).
- ¹H NMR (CDCl₃): δ 1.95 (s, 15H, pentamethylphenyl), 7.25–7.40 (m, 4H, indandione aromatic).
- ¹³C NMR : δ 195.2 (C=O), 140.1–125.3 (aromatic carbons), 20.1 (CH₃).
- Mass Spectrometry : m/z 354.2 [M+H]⁺.
Industrial-Scale Considerations
The patent CN115385770A provides insights into large-scale dehydrogenation processes, emphasizing catalyst recycling and vacuum distillation for purity >65%. For the target compound, continuous-flow systems could enhance the Knoevenagel condensation’s efficiency, reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or methylene derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its anticoagulant properties, similar to other indandione derivatives.
Industry: Utilized in the development of dyes, photoinitiators, and electronic materials
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- involves its interaction with molecular targets such as enzymes. For instance, indandione derivatives are known to inhibit vitamin K reductase, leading to anticoagulant effects by preventing the formation of active procoagulation factors .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of 1,3-Indandione Derivatives
| Compound Name | Substituent at 2-Position | Key Structural Attributes |
|---|---|---|
| 1,3-Indandione (parent compound) | None | Planar indandione core with high reactivity |
| 2-[(p-Chlorophenyl)phenylacetyl]-1,3-Indandione (Chlorophacinone) | p-Chlorophenylphenylacetyl group | Electron-withdrawing Cl substituent; rodenticide |
| 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione | 3-Acetylphenylamino-methylene group | Schiff base formation; potential bioactivity |
| 2-(2-Quinolyl)-1,3-indandione | Quinoline substituent | Fluorescent properties; used in dye synthesis |
| Target Compound | Pentamethylphenyl group | Steric hindrance; enhanced stability |
Key Observations :
- The pentamethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., acetyl or chlorophenyl groups), reducing nucleophilic attack at the diketone moiety .
Key Findings :
- The synthesis of the target compound likely requires optimized coupling conditions (e.g., palladium catalysis or Grignard reactions) to overcome steric challenges posed by the pentamethylphenyl group .
- Post-synthesis purification often employs silica gel chromatography or reverse-phase HPLC, similar to other indandione derivatives .
Key Insights :
- The pentamethylphenyl group in the target compound may confer unique biological activity. For example, structurally similar esters (e.g., Ethyl 4-(pentamethylphenyl)-4-oxobutanoate) exhibit cytotoxic effects against cancer cell lines by disrupting cellular signaling .
- Compared to Chlorophacinone, the target compound’s lack of electronegative substituents may reduce toxicity while retaining bioactivity .
Stability and Reactivity
- Steric Effects: The pentamethylphenyl group shields the indandione core, reducing susceptibility to oxidation and hydrolysis. This contrasts with derivatives like 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione, which are prone to decomposition under acidic conditions .
Biological Activity
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- (CAS No: 17533-69-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 292.38 g/mol
- Monoisotopic Mass : 292.1463 g/mol
- Structure : The compound features an indandione core with a pentamethylphenyl substituent which may influence its biological interactions.
Antioxidant Properties
Indandiones are known for their antioxidant capabilities. The pentamethylphenyl group may enhance these properties by stabilizing free radicals through electron donation.
- Research Findings : In vitro assays have shown that indandione compounds can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Some studies suggest that indandione derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Mechanism : The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antioxidant | Scavenging of free radicals | , |
| Anti-inflammatory | Reduction in pro-inflammatory markers |
The biological activities of 1,3-Indandione derivatives can be attributed to several mechanisms:
- Cell Membrane Disruption : Indandiones can integrate into bacterial membranes leading to increased permeability and cell lysis.
- Radical Scavenging : The structure allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.
- Cytokine Modulation : These compounds may interfere with signaling pathways that regulate inflammation.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,3,4,5,6-pentamethylphenyl)-1,3-indandione and its derivatives?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or electrochemical methods. For example, diaryliodonium salts or alkenyltriarylbismuthonium salts can be used to introduce aryl or alkenyl groups at the 2-position of 1,3-indandione . Electrochemical synthesis offers advantages such as high purity and green chemistry compatibility, utilizing controlled potential to drive reactions like α-alkenylation . Key reagents include phthalic anhydride derivatives and aryl halides under reflux with glacial acetic acid .
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR analyze aromatic protons and carbonyl groups.
- X-ray crystallography : Resolves spatial arrangements of the pentamethylphenyl substituent .
- Elemental analysis : Validates purity (±0.4% deviation from theoretical C/H/N values) .
- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The compound serves as an electron-withdrawing terminal group in D–A–A′ (donor-acceptor-auxiliary acceptor) small molecules for organic photovoltaics. Its electron-deficient 1,3-indandione core enhances charge transport in devices. Researchers optimize absorption spectra by coupling it with diketopyrrolopyrrole (DPP) or benzothiadiazole units .
Advanced Research Questions
Q. How do researchers address contradictions in bioactivity data (e.g., rodenticidal vs. antiplatelet effects)?
- Methodological Answer : Discrepancies arise from structural analogs (e.g., Chlorophacinone vs. synthetic derivatives). To resolve:
- Comparative assays : Test rodenticidal activity (vitamin K antagonism) and antiplatelet effects (ADP-induced aggregation) in parallel .
- SAR studies : Modify substituents (e.g., bromophenyl vs. methyl groups) to isolate bioactivity mechanisms .
- Computational modeling : Use DFT to predict binding affinities for vitamin K epoxide reductase vs. platelet receptors .
Q. What challenges arise in scaling up electrochemical synthesis for derivatives?
- Methodological Answer : Key challenges include:
Q. How do computational studies aid in understanding electronic properties for photovoltaic applications?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps : Predicts charge separation efficiency in D–A–A′ systems .
- Electrostatic potential maps : Identifies electron-deficient regions for acceptor design .
- Charge transfer integrals : Models intermolecular interactions in thin-film devices .
Data Analysis & Experimental Design
Q. What statistical methods are used to validate synthetic reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Optimizes reaction parameters (temperature, solvent ratio) via factorial design .
- Principal Component Analysis (PCA) : Correlates spectroscopic data (e.g., NMR shifts) with yield trends .
- Control charts : Track elemental analysis results across batches to detect deviations .
Q. How are spectroscopic artifacts minimized during characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
